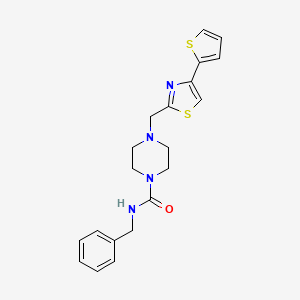

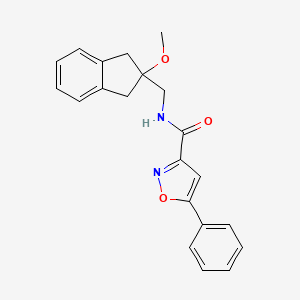

![molecular formula C25H22N2O3S B2355335 1-(4-(叔丁基)苯基)-7-甲基-2-(噻唑-2-基)-1,2-二氢色满[2,3-c]吡咯-3,9-二酮 CAS No. 632315-94-7](/img/structure/B2355335.png)

1-(4-(叔丁基)苯基)-7-甲基-2-(噻唑-2-基)-1,2-二氢色满[2,3-c]吡咯-3,9-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(4-(Tert-butyl)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a chemical compound that has been studied for its potential applications . It belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives .

Synthesis Analysis

The synthesis of this compound has been described in the literature . The yield was reported to be 58%. The 1H NMR and 13C NMR spectra were provided, and the mass spectrometry data confirmed the molecular weight .Molecular Structure Analysis

The molecular structure of the compound has been analyzed using X-ray crystallography . The structure consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent . There are three intramolecular hydrogen bonds within the structure .Chemical Reactions Analysis

The compound has been tested for its reactivity in various conditions . The NMR data provided in the literature can be used to understand the chemical shifts and the types of bonds present in the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound have been analyzed using various techniques . The compound exhibits fluorescent properties . The NMR and MS data provide information about the chemical structure and the types of bonds present .科学研究应用

合成和表征

Maftei 等人 (2013) 的一项研究探索了新型生物活性 1,2,4-恶二唑天然产物类似物的合成和表征,展示了体外潜在的抗肿瘤活性。

合成方法

Vydzhak & Panchishyn (2010) 的研究重点是 1,2-二氢色满[2,3-c]吡咯-3,9-二酮的合成方法,提供了一种创建一系列衍生物的方法。

衍生物合成

2008 年,Vydzhak & Panchishin 开发了一种吡喃并[2,3-c]吡咯-4,7-二酮衍生物的合成方法,为稠合杂环化合物的探索做出了贡献。

氢键结构

Trilleras 等人 (2008) 研究了相关分子中的氢键链,观察到取代基的微小变化引起明显的结构差异 (Trilleras 等人,2008)。

快速合成库

Vydzhak 等人 (2021) 的研究提出了多元化 1,2-二氢色满[2,3-c]吡咯-3,9-二酮的有效合成程序,拓宽了具有各种取代基的实际合成的范围。

潜在传感器应用

Cordaro 等人 (2011) 对由相关化合物合成的 U 形分子的研究揭示了其作为传感器应用离子载体的潜力。

太阳能电池应用

Chen 等人 (2011) 研究了一种含有相关结构单元的共轭聚合物,发现它由于其高结晶度和热稳定性而有利于体异质结太阳能电池 (Chen 等人,2011)。

超分子结构

在另一项研究中,Trilleras 等人 (2008) 探讨了外围取代基的适度变化如何显着影响相关化合物中的超分子聚集。

未来方向

作用机制

Target of Action

Thiazole derivatives, a key structural component of the compound, have been associated with diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with their targets leading to various changes . For instance, some thiazole derivatives have shown to inhibit the growth of certain cells by stopping the division when the cells completed a division cycle before another DNA synthesis phase started .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound’s structure, which includes a thiazole ring, suggests that it may have certain pharmacokinetic properties common to thiazole derivatives .

Result of Action

Certain thiazole derivatives have demonstrated potent antibacterial activity against both gram-negative and gram-positive bacteria . Additionally, some thiazole derivatives have shown to inhibit the growth of certain cells .

Action Environment

The compound’s structure, which includes a thiazole ring, suggests that it may have certain stability characteristics common to thiazole derivatives .

生化分析

Biochemical Properties

The compound 1-(4-(Tert-butyl)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is known to interact with various enzymes, proteins, and other biomolecules . The thiazole ring in the compound can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This allows the compound to form bonds with other molecules and participate in biochemical reactions .

Cellular Effects

The compound has been shown to have potent antibacterial activity against both Gram-negative and Gram-positive bacteria . It has been found that compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains . The compound influences cell function by disrupting bacterial cell membranes, leading to cell death .

Molecular Mechanism

The molecular mechanism of action of 1-(4-(Tert-butyl)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s antibacterial activity is thought to be due to its ability to disrupt bacterial cell membranes .

Temporal Effects in Laboratory Settings

The effects of 1-(4-(Tert-butyl)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione over time in laboratory settings have not been extensively studied. It has been observed that the compound displays faster killing-kinetics towards bacterial cells .

属性

IUPAC Name |

1-(4-tert-butylphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O3S/c1-14-5-10-18-17(13-14)21(28)19-20(15-6-8-16(9-7-15)25(2,3)4)27(23(29)22(19)30-18)24-26-11-12-31-24/h5-13,20H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUUPMQKNCPXCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=C(C=C5)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

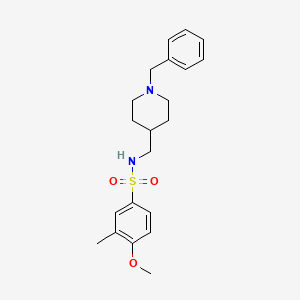

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2355252.png)

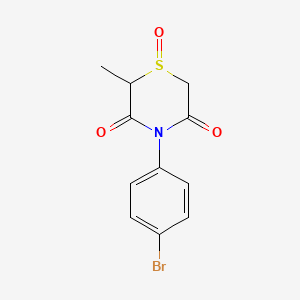

![(5E)-3-ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2355253.png)

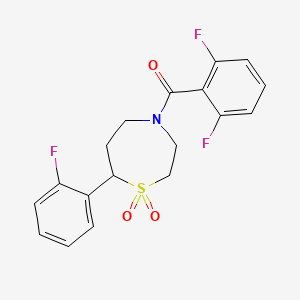

![4-(3,4-dihydro-2H-quinoline-1-carbonyl)-1,7,7-trimethyl-3-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B2355259.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2355261.png)

![N-(3-chloro-4-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2355263.png)

![6-Ethyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2355272.png)

![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide](/img/structure/B2355273.png)